2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide
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Overview
Description
2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide is an organic compound characterized by a cyclopentadecyl ring substituted with a formyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide typically involves the reaction of cyclopentadecylamine with N,N-dimethylacetamide in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The acetamide moiety may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(1-Formylcyclopentadecyl)acetamide
- N,N-Dimethylcyclopentadecylamine
- Cyclopentadecylformamide
Comparison: 2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide is unique due to the presence of both a formyl group and an acetamide moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
823213-98-5 |
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Molecular Formula |
C20H37NO2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-(1-formylcyclopentadecyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H37NO2/c1-21(2)19(23)17-20(18-22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20/h18H,3-17H2,1-2H3 |
InChI Key |
OIHHAHCMDXOFLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1(CCCCCCCCCCCCCC1)C=O |
Origin of Product |
United States |
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